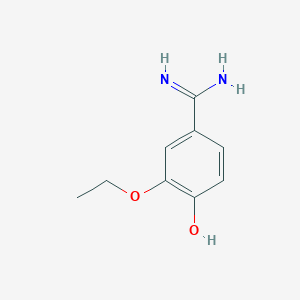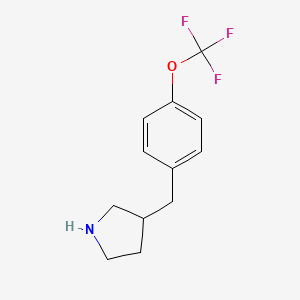
3-(2,5-Difluorobenzyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Difluorobenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a difluorobenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorobenzyl)piperidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-3-ol. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact .
化学反応の分析
Types of Reactions
3-(2,5-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
3-(2,5-Difluorobenzyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2,5-Difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular pathways involved may vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- 3-(2,3-Difluorobenzyl)piperidin-3-ol
- 3-(2,4-Difluorobenzyl)piperidin-3-ol
- 3-(3,5-Difluorobenzyl)piperidin-3-ol
Uniqueness
3-(2,5-Difluorobenzyl)piperidin-3-ol is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
特性
分子式 |
C12H15F2NO |
|---|---|
分子量 |
227.25 g/mol |
IUPAC名 |
3-[(2,5-difluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-3-11(14)9(6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
InChIキー |
WIGKXHSIDHUHHX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)(CC2=C(C=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


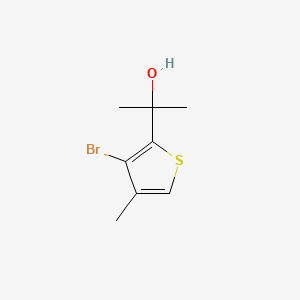
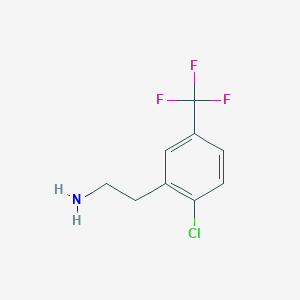

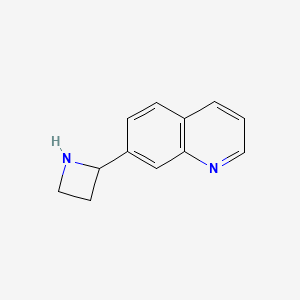
![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
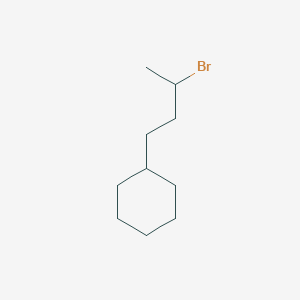
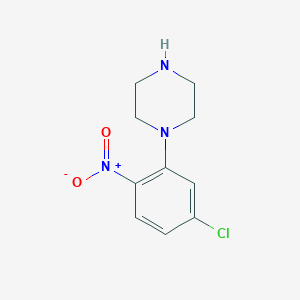
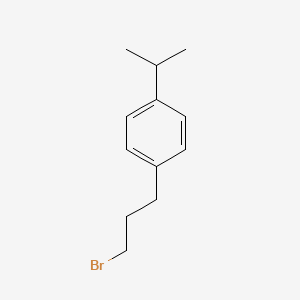
![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

